

Application Notes and Protocols: Synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

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Compound of Interest

Compound Name: 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B187262

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Introduction

5-(4-Methylpiperazin-1-yl)-2-nitroaniline is a key intermediate in the synthesis of various pharmacologically active compounds, including tyrosine kinase inhibitors and SIRT6 inhibitors for potential diabetes treatment.[1][2] Its synthesis is a critical step in the development of these novel therapeutics. The primary and most established method for its preparation is through a nucleophilic aromatic substitution (S_NAr) reaction. This protocol details the synthesis from readily available starting materials, providing a robust and reproducible procedure for laboratory and developmental applications.

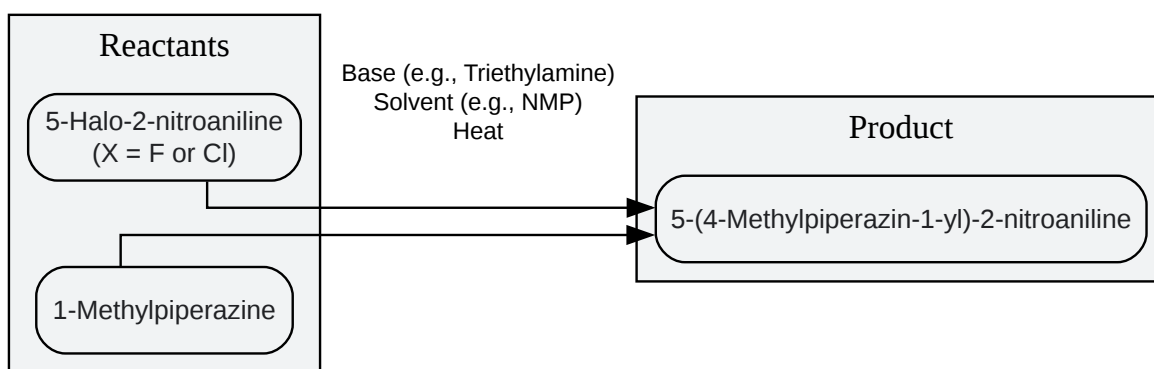
The core of this synthesis involves the reaction of a halogen-substituted 2-nitroaniline with 1-methylpiperazine. The electron-withdrawing nitro group in the ortho position and the halogen in the para position to the amino group activate the aromatic ring for nucleophilic attack by the secondary amine of 1-methylpiperazine.[3] This application note provides two common protocols utilizing either 5-fluoro-2-nitroaniline or 5-chloro-2-nitroaniline as the starting material.

Starting Materials and Reaction Overview

The synthesis of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** is typically achieved via the reaction outlined below. The choice between 5-fluoro-2-nitroaniline and 5-chloro-2-nitroaniline

as a starting material may depend on availability, cost, and reactivity, with fluoro-substituted aromatics often being more reactive in S_NAr reactions.

Reaction Scheme:



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Figure 1: General reaction scheme for the synthesis of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline**.

Table 1: Starting Materials and Reagents

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Key Role
5-Fluoro-2-nitroaniline	2369-11-1	C ₆ H ₅ FN ₂ O ₂	156.11	Starting Material
5-Chloro-2-nitroaniline	1635-61-6	C ₆ H ₅ ClN ₂ O ₂	172.57	Starting Material
1-Methylpiperazine	109-01-3	C ₅ H ₁₂ N ₂	100.16	Reactant
Triethylamine (TEA)	121-44-8	C ₆ H ₁₅ N	101.19	Base
N-Methyl-2-pyrrolidone (NMP)	872-50-4	C ₅ H ₉ NO	99.13	Solvent

Experimental Protocols

Protocol 1: Synthesis from 5-Fluoro-2-nitroaniline

This protocol is based on a microwave-assisted synthesis which can significantly reduce reaction times.[\[4\]](#)

Workflow Diagram:

Protocol 1: Microwave Synthesis Workflow

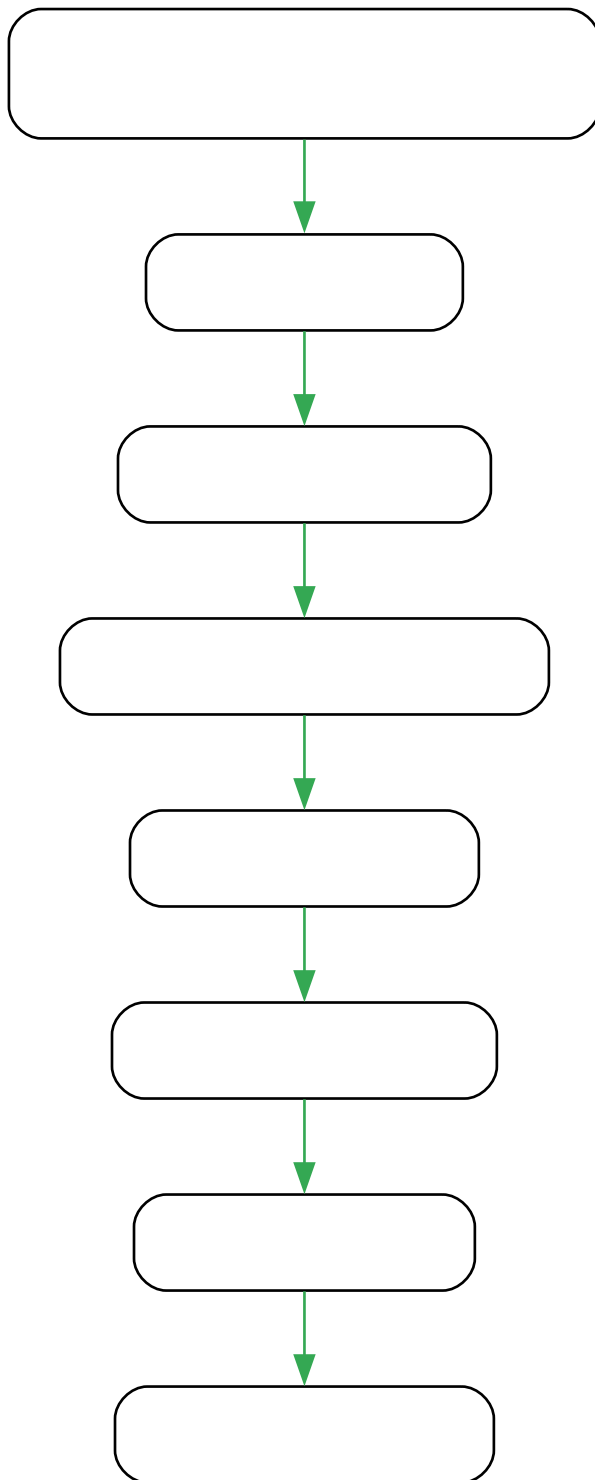
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Figure 2: Workflow for the microwave-assisted synthesis from 5-fluoro-2-nitroaniline.

Methodology:

- **Reaction Setup:** In a microwave reactor vessel, combine 5-fluoro-2-nitroaniline (1.0 g, 6.4 mmol), 1-methylpiperazine (0.752 mL, 6.8 mmol), and triethylamine (1.86 mL, 13.4 mmol) in N-methylpyrrolidone (NMP) (1.5 mL).[\[4\]](#)
- **Microwave Reaction:** Seal the vessel and place it in a microwave reactor. Heat the reaction mixture to 100°C and maintain this temperature for 20 hours.[\[4\]](#)
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Isolation:** Dilute the cooled reaction mixture with deionized water (50 mL) and stir for 20 minutes to precipitate the product.[\[4\]](#)
- **Purification:** Collect the resulting yellow solid by filtration. Wash the solid with deionized water and subsequently dry it under high vacuum to yield the final product.[\[4\]](#)

Protocol 2: Synthesis from 5-Chloro-2-nitroaniline

This protocol employs conventional heating.

Workflow Diagram:

Protocol 2: Conventional Synthesis Workflow

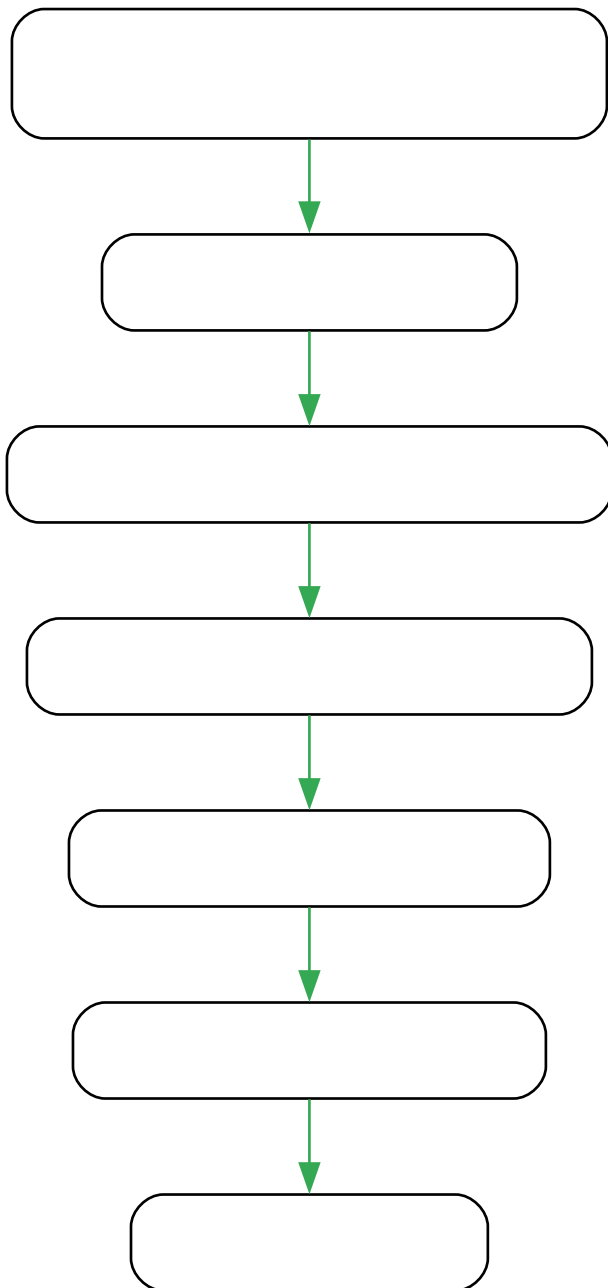
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Figure 3: Workflow for the conventional synthesis from 5-chloro-2-nitroaniline.

Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 5-chloro-2-nitroaniline (1.0 g, 5.8 mmol) and 1-methylpiperazine (0.64 mL, 5.8

mmol) in a suitable solvent such as NMP or DMSO (10 mL).

- Addition of Base: Add a base such as triethylamine (1.2 mL, 8.7 mmol) or N,N-diisopropylethylamine to the mixture.
- Heating: Heat the reaction mixture to a temperature between 100-120°C and maintain for 16-24 hours.[5] The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
- Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

Table 2: Physical and Analytical Data of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline

Property	Value	Reference
CAS Number	23491-48-7	[4][6]
Molecular Formula	C ₁₁ H ₁₆ N ₄ O ₂	[4][6]
Molecular Weight	236.27 g/mol	[4][6]
Appearance	Light yellow to yellow solid	[4]
Melting Point	152-155 °C	[4][5]
Boiling Point	444.2 ± 45.0 °C (Predicted)	[4]
Density	1.264 ± 0.06 g/cm ³ (Predicted)	[4]
LC-MS (m/z)	[M+H] ⁺ : 237.19	[4]

Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- 5-Halo-2-nitroanilines are toxic and irritants. Avoid inhalation, ingestion, and skin contact.
- 1-Methylpiperazine is corrosive and flammable. Handle with care.
- NMP is a reproductive toxin. Handle with appropriate safety measures.
- Triethylamine is a corrosive and flammable liquid.

Conclusion

The synthesis of **5-(4-Methylpiperazin-1-yl)-2-nitroaniline** via nucleophilic aromatic substitution is a well-established and efficient method. The choice of starting material and reaction conditions can be adapted based on laboratory capabilities and desired reaction times. The protocols provided herein offer detailed procedures for both microwave-assisted and conventional synthesis, enabling researchers to produce this valuable intermediate for further drug discovery and development efforts.

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